(3-Ethoxy-4-methoxyphenyl)boronic acid
Overview
Description
(3-Ethoxy-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H13BO4. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of both ethoxy and methoxy groups on the phenyl ring enhances its reactivity and makes it a valuable reagent in various chemical processes .
Mechanism of Action
Target of Action
The primary target of (3-Ethoxy-4-methoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action can lead to the formation of new carbon-carbon bonds, which are crucial in various biochemical processes .
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds, which can have various molecular and cellular effects depending on the specific context of the reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability can be influenced by the presence of different functional groups and reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Ethoxy-4-methoxyphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: In industrial settings, the synthesis of boronic acids often employs hydroboration, where a B-H bond is added across an alkene or alkyne to produce the corresponding alkyl or alkenylborane . This method is favored for its rapid reaction rates and the ability to produce large quantities of the desired boronic acid.
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxy-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phenols or other oxygenated derivatives.
Reduction: Formation of boronates or boranes.
Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Phenolic compounds.
Reduction: Boronates.
Substitution: Biaryl compounds.
Scientific Research Applications
(3-Ethoxy-4-methoxyphenyl)boronic acid is widely used in scientific research due to its reactivity and versatility:
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the ethoxy group.
3-Methoxyphenylboronic acid: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness: (3-Ethoxy-4-methoxyphenyl)boronic acid is unique due to the presence of both ethoxy and methoxy groups, which enhance its reactivity and make it suitable for a broader range of chemical reactions compared to its analogs .
Biological Activity
(3-Ethoxy-4-methoxyphenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.
Overview of Boronic Acids
Boronic acids, including this compound, have been recognized for their diverse biological activities. They can interact with various biological targets due to their ability to form reversible covalent bonds with nucleophiles, such as hydroxyl groups in carbohydrates and enzyme residues. This property makes them valuable in medicinal chemistry for developing drugs targeting specific diseases, including cancer and infections .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. For instance, it has been investigated as a potential inhibitor of phosphodiesterase 4 (PDE-4), an enzyme involved in inflammatory responses. Inhibition of PDE-4 can lead to reduced inflammation and is a therapeutic target for conditions like psoriasis and psoriatic arthritis .
Case Studies and Research Findings
- PDE-4 Inhibition : In studies evaluating the compound's efficacy against PDE-4, researchers reported significant inhibition rates. The compound was synthesized through enzymatic methods that enhanced its selectivity and potency. The resulting product demonstrated over 99% enantiomeric excess, indicating high purity and potential effectiveness as a therapeutic agent .
- Anticancer Activity : Boronic acids have shown promise in anticancer applications by disrupting tubulin polymerization, which is crucial for cell division. A related study highlighted that derivatives of boronic acids exhibited strong cytotoxicity against various human cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These compounds caused significant G2/M phase arrest in cancer cells, disrupting their proliferation .
- Vascular Disruption : Another area of interest is the vascular disrupting activity of boronic acid derivatives. A phosphate prodrug salt derived from a similar phenolic precursor demonstrated significant efficacy in reducing tumor growth in mouse models by targeting the vasculature supporting tumors .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | References |
---|---|---|
PDE-4 Inhibition | Reduces inflammation | |
Anticancer Activity | Inhibits tubulin polymerization | |
Vascular Disruption | Targets tumor vasculature |
Table 2: Synthesis Methods
Synthesis Method | Enzyme Used | Conversion Rate | Enantiomeric Excess |
---|---|---|---|
Bioreduction | Ketoreductase KRED-P2-D12 | 48% | 93% |
Kinetic Resolution | Lipase from Aspergillus niger | >99% | >99% |
Properties
IUPAC Name |
(3-ethoxy-4-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6,11-12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQECMULEKNGSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674413 | |
Record name | (3-Ethoxy-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915201-13-7 | |
Record name | (3-Ethoxy-4-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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